molecular formula C18H18N4O4 B322906 N,N'-bis(4-carbamoylphenyl)butanediamide

N,N'-bis(4-carbamoylphenyl)butanediamide

Cat. No.: B322906
M. Wt: 354.4 g/mol
InChI Key: WMPJQILTCKGJKP-UHFFFAOYSA-N
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Description

N,N'-bis(4-carbamoylphenyl)butanediamide is a symmetrical bis-amide compound characterized by a central butanediamide (succinamide) backbone linked to two 4-carbamoylphenyl groups. The carbamoyl (NH2CO-) substituents at the para positions of the phenyl rings confer distinct hydrogen-bonding capabilities and polarity, influencing its solubility, crystallinity, and biological interactions. This compound is structurally related to other N,N'-diarylalkanediamides, which have been explored for antimycobacterial, antialgal, and photosynthetic electron transport inhibition activities . Its synthesis typically involves the reaction of 4-carbamoylaniline with butanedioyl dichloride in pyridine, a method analogous to other alkanediamide derivatives .

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

N,N//'-bis(4-carbamoylphenyl)butanediamide

InChI

InChI=1S/C18H18N4O4/c19-17(25)11-1-5-13(6-2-11)21-15(23)9-10-16(24)22-14-7-3-12(4-8-14)18(20)26/h1-8H,9-10H2,(H2,19,25)(H2,20,26)(H,21,23)(H,22,24)

InChI Key

WMPJQILTCKGJKP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

A. Substituent Effects on Polarity and Solubility

  • Crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 5.576 Å, b = 4.885 Å, c = 25.397 Å, and β = 90.58° .
  • N,N'-bis(3,4-dichlorophenyl)butanediamide : Chlorine substituents enhance lipophilicity, reducing aqueous solubility. This limits its passage through hydrophilic regions of biological membranes, as observed in spinach chloroplast studies .
  • N,N'-bis(4-methoxyphenyl)octanediamide : A longer alkanediamide chain (octanediamide) increases lipophilicity, but methoxy groups moderate this effect. Exhibits 57.9% inhibition of chlorophyll production in Chlorella vulgaris .

B. Chain Length and Bioactivity

Compound Chain Length (m) Key Activity Solubility Trend
N,N'-diarylethanediamide 2 (ethane) Moderate antimycobacterial activity Higher than butanediamides
N,N'-bis(4-carbamoylphenyl)butanediamide 4 (butane) Potential for targeted hydrogen bonding Moderate, polarity-dependent
N,N'-diaryloctanediamide 8 (octane) High antialgal activity (e.g., 57.9% inhibition) Lower due to lipophilicity

The butanediamide chain length (m = 4) balances solubility and membrane permeability, making it a critical scaffold for biological interactions. Longer chains (m ≥ 6) favor antialgal activity but reduce photosynthetic inhibition efficacy .

A. Antimycobacterial Activity

  • N,N'-diarylbutanediamides generally show low to moderate activity against Mycobacterium tuberculosis. For example, N,N'-bis(3,4-dichlorophenyl)butanediamide exhibits marginal antitubercular effects, likely due to poor solubility .
  • In contrast, ethanediamides (m = 2) with electron-withdrawing substituents demonstrate higher activity, suggesting shorter chains enhance target engagement in mycobacteria .

C. Antialgal Activity

  • Antialgal effects correlate with chain length and substituent hydrophobicity. N,N'-bis(4-methoxyphenyl)octanediamide (m = 8) shows 57.9% inhibition of chlorophyll production, outperforming butanediamide derivatives .
Key Research Findings
  • Structure-Activity Relationship (SAR) : Bioactivity in bis-amide derivatives is highly sensitive to substituent polarity and chain length. Carbamoyl groups enhance target specificity through hydrogen bonding, while chlorine or methoxy groups improve membrane penetration .
  • Contradictory Trends : Longer chains (m = 8) improve antialgal activity but reduce photosynthetic inhibition, highlighting context-dependent SAR .

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